

(-)-Ketoconazole-d3 versus other deuterated antifungal internal standards

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Compound Focus: (-)-Ketoconazole-d3

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Deuterated Internal Standards for LC-MS/MS Analysis

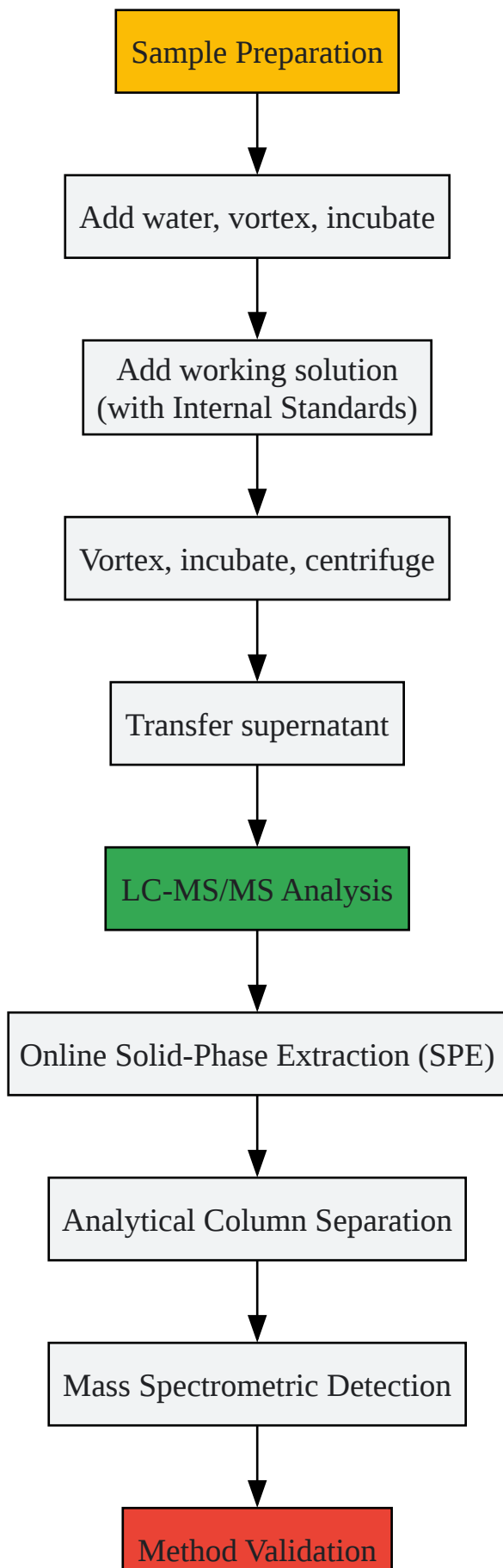
Internal Standard	Corresponding Drug	Application Context
Ketoconazole-d4 [1]	Ketoconazole	Online SPE LC-MS/MS method for therapeutic drug monitoring (TDM)
Cyclosporine A-d4 [1]	Cyclosporine A	Online SPE LC-MS/MS method for TDM
Tacrolimus-13C-d2 [1]	Tacrolimus	Online SPE LC-MS/MS method for TDM
Sirolimus-13C-d3 [1]	Sirolimus	Online SPE LC-MS/MS method for TDM
Everolimus-d4 [1]	Everolimus	Online SPE LC-MS/MS method for TDM
Mycophenolic Acid-d3 [1]	Mycophenolic Acid	Online SPE LC-MS/MS method for TDM

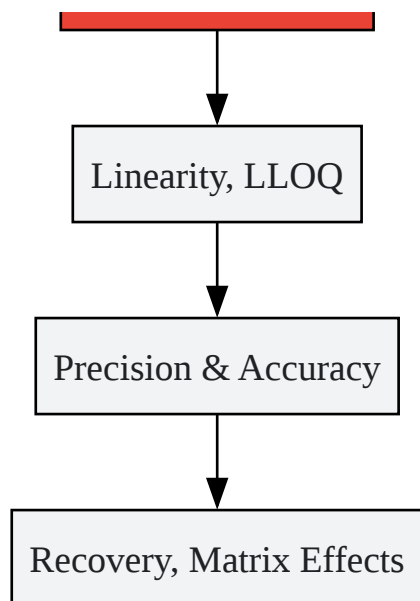
Detailed Experimental Protocol

The methodology from the identified study provides a robust template for using these deuterated standards [1].

- **Sample Preparation:**
 - **Precipitation:** Proteins were precipitated using a working solution of zinc sulfate in methanol. For a 50 μL sample (whole blood for most drugs, plasma for Mycophenolic Acid), the protocol involved adding 125 μL of water for hemolysis, vortexing, and a 2-minute incubation. Then, 375 μL of the working solution (containing the internal standards) was added [1].
 - **Centrifugation:** The mixture was vortexed, incubated for 10 minutes at room temperature, and then centrifuged at 15,000 g for 10 minutes. The supernatant was transferred for analysis [1].
- **Instrumentation and Chromatography:**
 - **System:** Shimadzu Prominence HPLC system with an online solid-phase extraction (SPE) column and a phenyl-hexyl analytical column [1].
 - **Online SPE:** A column-switching valve was used. The sample was first loaded onto the SPE column with an aqueous buffer for one minute for purification. The valve then switched to elute the analytes from the SPE column onto the analytical column using a methanolic buffer for separation [1].
- **Mass Spectrometric Detection:**
 - **Analysis:** Detection was performed using a mass spectrometer. The use of stable isotope-labeled internal standards for each drug was critical to compensate for matrix effects and ensure accurate quantification [1].
- **Method Validation:**
 - The protocol followed international guidelines (NCCLS, FDA). The method was validated for its **lower limit of quantification, linearity** across a specified concentration range, **intra- and inter-assay precision** (Coefficient of Variation, CV), **accuracy**, and **recovery** [1].

The workflow for this analytical method is summarized below.





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Key Considerations for Researchers

- **Focus on Analytical Context:** The primary application for deuterated internal standards like Ketoconazole-d4 is in **bioanalytical method development** for TDM, not direct antifungal activity [1]. Their value lies in compensating for matrix effects during LC-MS/MS analysis.
- **Specificity of Comparison:** The data shows that Ketoconazole-d4 can be effectively used as part of a panel for TDM. A true "performance" comparison with other deuterated antifungals would require data from a study that directly tests them all within the same experimental framework for a common purpose, which is not available in the current search.
- **Regulatory and Safety Context:** It is important to note that the use of oral ketoconazole has been restricted due to safety concerns like liver injury and adrenal problems [2] [3]. This reinforces the importance of TDM and robust analytical methods for drugs with narrow therapeutic windows.

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References

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